3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
Overview
Description
3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that features a combination of chromen, furan, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a suitable catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 3-methylphenol and an appropriate leaving group.
Formation of the Furan Carboxylate: The furan-2-carboxylate moiety can be synthesized via a condensation reaction involving furfural and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and furan moieties, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups in the chromen and furan moieties, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenoxy and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), trifluoromethyl iodide (CF3I)
Major Products
Oxidation Products: Carboxylic acids, quinones
Reduction Products: Alcohols, alkanes
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Chemistry
In chemistry, 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural motifs are similar to those found in various bioactive molecules, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or activating biological pathways. For example, the chromen moiety can interact with DNA or proteins, while the trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
- 3-(3-methylphenoxy)-4-oxo-2-(difluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
- 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
Uniqueness
The uniqueness of 3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate lies in its combination of structural motifs, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, while the furan and chromen moieties provide opportunities for diverse chemical modifications and interactions.
Properties
IUPAC Name |
[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O6/c1-12-4-2-5-13(10-12)29-19-18(26)15-8-7-14(30-21(27)16-6-3-9-28-16)11-17(15)31-20(19)22(23,24)25/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOKUMYZTUWNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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